(E)-3-(4-Fluorophenyl)prop-2-en-1-ol CAS number and molecular formula
(E)-3-(4-Fluorophenyl)prop-2-en-1-ol CAS number and molecular formula
An In-Depth Technical Guide to (E)-3-(4-Fluorophenyl)prop-2-en-1-ol: Synthesis, Properties, and Applications in Drug Discovery
Introduction
(E)-3-(4-Fluorophenyl)prop-2-en-1-ol, a fluorinated derivative of cinnamyl alcohol, represents a valuable molecular scaffold in the field of medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These alterations make it an attractive precursor for the synthesis of novel therapeutic agents with enhanced pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and applications for researchers and professionals in drug development.
Chemical and Physical Properties
(E)-3-(4-Fluorophenyl)prop-2-en-1-ol is a solid at room temperature.[1] Its core structure consists of a propenol chain attached to a 4-fluorinated benzene ring, with the alkene portion in the thermodynamically more stable (E)- or trans-configuration.
| Property | Value | Source |
| CAS Number | 124980-95-6 | [1][2][3][4] |
| Molecular Formula | C₉H₉FO | [3][4][5] |
| Molecular Weight | 152.17 g/mol | [2][3][4] |
| IUPAC Name | (2E)-3-(4-fluorophenyl)prop-2-en-1-ol | [1] |
| Synonyms | (2E)-3-(4-Fluorophenyl)-2-propen-1-ol, 3-(4-Fluorophenyl)prop-2-en-1-ol | [4] |
| Physical State | Solid | [1] |
Synthesis and Mechanistic Insights
The most direct and industrially scalable synthesis of (E)-3-(4-Fluorophenyl)prop-2-en-1-ol involves a two-step process. This begins with the synthesis of its precursor aldehyde, (E)-3-(4-fluorophenyl)prop-2-enal (4-fluorocinnamaldehyde), via a Claisen-Schmidt condensation, followed by the selective reduction of the aldehyde functionality.
Step 1: Synthesis of (E)-3-(4-fluorophenyl)prop-2-enal
This reaction is a base-catalyzed aldol condensation between 4-fluorobenzaldehyde and acetaldehyde. The base, typically sodium hydroxide, deprotonates the alpha-carbon of acetaldehyde to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. The resulting aldol adduct rapidly undergoes dehydration (elimination of a water molecule) to yield the stable, conjugated α,β-unsaturated aldehyde.
Step 2: Selective Reduction to (E)-3-(4-Fluorophenyl)prop-2-en-1-ol
The key to this step is the use of a mild reducing agent that selectively reduces the aldehyde to a primary alcohol without affecting the carbon-carbon double bond. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity for aldehydes and ketones over alkenes. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the cinnamaldehyde derivative. A subsequent workup with water or a mild acid protonates the resulting alkoxide to furnish the desired allylic alcohol.
Experimental Protocol: A Representative Synthesis
Materials:
-
4-Fluorobenzaldehyde
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Acetaldehyde
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Sodium Hydroxide (NaOH)
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Ethanol
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Sodium Borohydride (NaBH₄)
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Methanol
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Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Part A: Synthesis of (E)-3-(4-fluorophenyl)prop-2-enal
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In a flask equipped with a stirrer, dissolve 4-fluorobenzaldehyde (1.0 eq) in ethanol.
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Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (1.1 eq).
-
To this mixture, add acetaldehyde (1.2 eq) dropwise, maintaining the temperature below 10 °C.
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Allow the reaction to stir at room temperature for 4-6 hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water and neutralize with dilute HCl.
-
The precipitated product is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.[6]
Part B: Reduction to (E)-3-(4-Fluorophenyl)prop-2-en-1-ol
-
Dissolve the crude (E)-3-(4-fluorophenyl)prop-2-enal (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium borohydride (0.3 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then at room temperature for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude product.
-
The product can be further purified by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Two-step synthesis of (E)-3-(4-Fluorophenyl)prop-2-en-1-ol.
Applications in Research and Drug Development
The true value of (E)-3-(4-Fluorophenyl)prop-2-en-1-ol lies in its utility as a versatile building block for more complex molecules with significant biological activity.
Role of the Fluorophenyl Moiety
The introduction of a fluorine atom into a phenyl ring is a well-established strategy in medicinal chemistry to enhance a drug candidate's properties.[7][8] Fluorine's high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and create favorable interactions with biological targets.[7] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug.[8]
Precursor to Chalcones and Flavonoids
Compounds structurally related to (E)-3-(4-Fluorophenyl)prop-2-en-1-ol, particularly fluorinated chalcones, have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] These chalcones are often synthesized from fluorinated cinnamaldehydes, the direct precursor to the title alcohol. Research has shown that halogenated chalcones can exhibit superior anticancer activity against cell lines like HCT116 compared to their non-halogenated counterparts.[4]
Intermediate in Targeted Therapeutics
The fluorophenyl group is a common feature in many modern targeted therapies, including kinase inhibitors used in oncology.[9] The ability of fluorine to modulate physicochemical properties makes it a valuable tool in designing molecules that can selectively bind to the active sites of enzymes like receptor tyrosine kinases. While direct use of (E)-3-(4-Fluorophenyl)prop-2-en-1-ol may not be explicitly documented in all cases, its structural motif is central to the development of these advanced therapeutic agents. For instance, a related indole-containing derivative has been identified as a key intermediate in the synthesis of the anti-cholesterol drug, fluvastatin.[10]
Safety and Handling
While a specific Safety Data Sheet (SDS) for (E)-3-(4-Fluorophenyl)prop-2-en-1-ol is not widely available, data from structurally related compounds, such as 3-(4-Fluorophenyl)propionic acid, provide guidance on its potential hazards.[2][11][12]
-
Hazard Classification: Expected to cause skin and serious eye irritation. May cause respiratory irritation.[12]
-
Precautionary Statements:
-
Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area and avoid breathing dust or vapors.[2][11]
-
First Aid (Response):
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2]
-
IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[2]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[2]
-
It is imperative to handle this compound in a laboratory setting with appropriate engineering controls (e.g., a fume hood) and personal protective equipment (PPE).
Conclusion
(E)-3-(4-Fluorophenyl)prop-2-en-1-ol is more than a simple chemical; it is an enabling tool for the advancement of pharmaceutical sciences. Its straightforward synthesis, combined with the beneficial properties imparted by the fluorine atom, makes it a highly valuable intermediate for the construction of sophisticated molecules aimed at treating a range of human diseases. As research into targeted and metabolically robust therapeutics continues, the demand for and application of such precisely engineered building blocks are set to grow.
References
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Axios Research. (E)-3-(4-Fluorophenyl)-2-Propen-1-ol. Available at: [Link]
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Sadgir, N. V., & Adole, V. A. (2025). Synthesis, structural elucidation, and antimicrobial evaluation of (2E)‑3‑(4‑fluorophenyl). Discover Chemistry. Available at: [Link]
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Kalalbandi, V. K., & Seetharamappa, J. (2014). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Crystal Structure Theory and Applications. Available at: [Link]
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PubChem. 3-(4-Fluorophenyl)propionic acid. Available at: [Link]
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SpectraBase. 1-(4-Aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Available at: [Link]
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ResearchGate. Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Available at: [Link]
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NextSDS. (2E)-3-(4-fluorophenyl)prop-2-enal — Chemical Substance Information. Available at: [Link]
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MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Available at: [Link]
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PMC. 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. Available at: [Link]
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